2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (2-ANTA HCl) finds use as a reactant in the synthesis of more complex molecules. A documented example is its application in the preparation of isoxazoline indolizine amides []. These are a class of heterocyclic compounds with potential biological activities, but further research is needed to determine their specific applications.
While 2-ANTA HCl's role in this specific synthesis isn't described in detail, its functional groups suggest a potential role as an amide coupling agent. Amide coupling reactions are fundamental in organic chemistry and are used to form peptide bonds in proteins and other important molecules [].
2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is a chemical compound with the molecular formula CHClFNO and a molecular weight of 192.57 g/mol. It is characterized by the presence of a trifluoroethyl group, which imparts unique properties to the compound, particularly in terms of its reactivity and potential biological activity. The compound exists as a solid and is classified as hazardous according to the Occupational Safety and Health Administration standards, necessitating appropriate safety measures during handling .
There is currently no scientific literature available describing a specific mechanism of action for 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride. Without established biological activity or known function, its potential mechanism within a biological system remains unknown.
The synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride typically involves several steps:
This compound finds utility in various fields:
Several compounds share structural similarities with 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride. Here are a few notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Aminoacetamide | CHNO | Lacks trifluoromethyl group; simpler structure |
N-(trifluoroethyl)acetamide | CHFNO | Similar trifluoromethyl group; no amino group |
2-Amino-N-(1,1-difluoroethyl)acetamide | CHClFNO | Contains difluoroethyl instead of trifluoroethyl; different reactivity |
The uniqueness of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride lies in its combination of both amino and acetamido functionalities along with the trifluoroethyl group, which can significantly alter its chemical behavior compared to other similar compounds.
2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is systematically named as N-(2,2,2-trifluoroethyl)-2-aminoacetamide hydrochloride. Its CAS Registry Number is 1171331-39-7. The compound is classified as a hydrochloride salt of 2-aminoacetamide, where the amino group is substituted with a trifluoroethyl moiety.
Identifier | Value |
---|---|
IUPAC Name | 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride |
CAS Number | 1171331-39-7 |
EINECS Number | 806-518-0 |
PubChem CID | 42913698 |
SMILES Code | C(C(=O)NCC(F)(F)F)N.Cl |
The molecular formula is C₄H₈ClF₃N₂O, corresponding to a molecular weight of 192.57 g/mol. The structure comprises an acetamide backbone with a trifluoroethyl group attached to the nitrogen and a hydrochloride counterion.
Property | Value |
---|---|
Molecular Formula | C₄H₈ClF₃N₂O |
Molecular Weight | 192.57 g/mol |
Hydrogen Bond Donors | 3 (amine and amide groups) |
Hydrogen Bond Acceptors | 5 (amide oxygen, chloride ion) |
No explicit X-ray crystallography data is available in the provided sources. However, the compound’s structure is inferred from its SMILES notation and synthetic pathways. The trifluoroethyl group introduces steric and electronic effects, potentially influencing molecular packing in crystalline forms.
1H NMR spectra confirm the compound’s structure, with peaks corresponding to the trifluoroethyl and acetamide groups. For example, the 1H NMR spectrum shows signals at δ 8.94 (tr, J = 6.0 Hz, 1H) for the amide proton and δ 4.29 (s, 2H) for the methyl group adjacent to the amide. Purity is validated via NMR, with ≥98% purity reported in certificates of analysis.
FT-IR and MS data are not explicitly provided in the sources. However, the compound’s functional groups (amide, amine, trifluoroethyl) suggest characteristic IR absorption bands (e.g., N-H stretch, C=O stretch). MS would likely show a molecular ion peak at m/z 192.57.
No studies on tautomeric forms or conformational isomerism are reported in the provided sources. The compound’s stability as a hydrochloride salt likely minimizes tautomerization under standard conditions.
Ion chromatography represents the gold standard for purity assessment of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride due to its exceptional capability to separate and quantify ionic impurities that are critical to pharmaceutical quality control [1] [2]. The technique operates on the principle of ion exchange, where analytes are separated based on their differential affinities for the stationary phase resin and the mobile phase eluent.
The optimized analytical conditions for purity assessment utilize a Metrosep C 4 - 250/4.0 cation column with 2.5 mmol/L nitric acid as the eluent system [1]. This configuration enables efficient separation of the target compound from common impurities including glycine, sodium ions, and 2,2,2-trifluoroethylamine. The analysis is performed under controlled conditions with a flow rate of 1.5 mL/min, column temperature of 30°C, and injection volume of 10 µL, resulting in a total analysis time of 15 minutes [1].
Direct conductivity detection provides excellent sensitivity for ionic species, with the method capable of detecting impurities below the 2% threshold required for pharmaceutical applications [1]. The purity assessment typically yields results showing the main compound peak at 99.57% purity, with individual impurities such as glycine detected at 0.14% and sodium at 0.29% [1]. The method demonstrates exceptional precision with relative standard deviations typically below 1% for replicate analyses.
The ion chromatography approach offers distinct advantages over traditional analytical methods for pharmaceutical counterion analysis [3] [4]. The technique provides simultaneous determination of multiple ionic species in a single injection, significantly reducing analysis time compared to individual titrations. Suppressed conductivity detection enhances sensitivity by reducing background noise from the eluent, enabling detection limits in the parts-per-million range for most ionic impurities [3] [4].
High-performance liquid chromatography coupled with mass spectrometry has emerged as the premier technique for comprehensive impurity profiling of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride [5] [6]. This hyphenated approach combines the separation power of liquid chromatography with the structural identification capabilities of mass spectrometry, enabling both quantitative analysis and structural elucidation of unknown impurities.
The HPLC-MS methodology typically employs reverse-phase chromatography with gradient elution to achieve optimal separation of the target compound from potential impurities [5] [6]. Common ionization techniques include electrospray ionization and atmospheric pressure chemical ionization, both of which provide excellent sensitivity for polar and ionic pharmaceutical compounds. The mass spectrometric detection offers detection limits as low as 0.001% for impurities, significantly exceeding the sensitivity requirements established by international regulatory guidelines [5].
Modern HPLC-MS systems utilize various mass analyzers including single quadrupole, triple quadrupole, and time-of-flight instruments to provide comprehensive impurity characterization [5] [6]. Selected ion monitoring and selected reaction monitoring modes enable targeted analysis of known impurities, while full-scan acquisition facilitates discovery of unexpected degradation products or process-related impurities. The wide dynamic range of mass spectrometric detection permits simultaneous analysis of major components and trace impurities within the same analytical run.
The structural identification capabilities of HPLC-MS prove invaluable for impurity profiling studies where unknown compounds must be characterized [5] [6]. Mass spectral fragmentation patterns provide detailed structural information, enabling identification of impurity structures and determination of their formation pathways. This information proves crucial for process optimization and regulatory submissions, where impurity formation mechanisms must be understood and controlled.
Thermogravimetric analysis serves as a fundamental technique for evaluating the thermal stability of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride and understanding its decomposition behavior under elevated temperatures [7] [8]. This thermal analytical method measures mass changes as a function of temperature, providing direct information about dehydration, desolvation, and decomposition processes that affect pharmaceutical stability.
The standard thermogravimetric protocol involves heating 10-20 mg samples at a controlled rate of 10 K/min under nitrogen atmosphere, with temperature ramping from 35°C to 600°C [8]. This dynamic heating approach reveals discrete thermal events corresponding to specific mass loss processes, enabling identification of dehydration temperatures, decomposition onset points, and thermal stability limits. The use of alumina crucibles and nitrogen atmosphere prevents oxidative degradation, ensuring that observed mass losses reflect intrinsic thermal behavior rather than artifact formation.
For hydrochloride salts, thermogravimetric analysis provides critical information regarding the stability of the salt form under thermal stress [7] [8]. The technique can distinguish between different types of water loss, including surface moisture, crystal water, and hydrochloric acid elimination. The coupled thermogravimetric analysis-potentiometric titration approach enables quantitative determination of hydrogen chloride release, providing precise measurement of salt decomposition kinetics [7].
The thermal stability assessment reveals important information for pharmaceutical formulation and storage conditions [8] [9]. Decomposition temperatures, activation energies, and kinetic parameters derived from thermogravimetric data guide selection of processing conditions and storage requirements. The technique also enables detection of polymorphic transitions and solid-state interactions that may affect drug stability and bioavailability [8] [9].
Quantitative nuclear magnetic resonance spectroscopy represents an absolute analytical method for stoichiometric verification of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride, offering unique advantages for pharmaceutical purity determination [10] [11]. Unlike chromatographic methods that require compound-specific response factors, quantitative NMR provides universal response where signal integration is directly proportional to the number of nuclei contributing to each resonance.
For fluorinated compounds such as 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride, fluorine-19 NMR spectroscopy offers exceptional sensitivity and selectivity [13] [14]. The high natural abundance of fluorine-19 and its large chemical shift range enable precise quantification of fluorinated species even in complex matrices. The technique provides unique structural information through fluorine chemical shifts and coupling patterns, enabling simultaneous identification and quantification of the target compound [13] [14].
The stoichiometric verification process involves comparison of integration ratios for different molecular regions to confirm the expected molecular composition [10] [11]. For the hydrochloride salt, the ratio of organic protons to exchangeable protons provides direct evidence of salt formation and stoichiometry. The quantitative NMR method requires careful attention to acquisition parameters including relaxation delays, pulse sequences, and data processing to ensure accurate quantitative results [12].
Titrimetric methods continue to serve as robust and cost-effective approaches for counterion determination in 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride, offering high precision and accuracy for pharmaceutical quality control applications [15] [16]. These wet chemical techniques provide absolute measurements that are independent of instrument calibration, making them particularly valuable for regulatory compliance and lot release testing.
Potentiometric titration represents the most widely employed titrimetric method for chloride determination in pharmaceutical hydrochloride salts [15] [16]. The technique utilizes silver nitrate as the primary standard with a silver electrode system to detect the equivalence point. The method achieves precision levels of ±0.1% for chloride content determination, meeting the stringent requirements for pharmaceutical counterion analysis [16]. The argentometric approach provides direct measurement of chloride content without interference from organic components.
Irritant